molecular formula C18H35NO2 B1196301 Cassin

Cassin

Cat. No.: B1196301
M. Wt: 297.5 g/mol
InChI Key: QPRMGHKASRLPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAS SciFinder, developed by Chemical Abstracts Service (CAS), is the world's most comprehensive and authoritative chemical database, housing over 150 million unique chemical substances and 60 million patent records . It provides researchers with access to detailed chemical properties, regulatory information, synthesis pathways, and literature references. For example, CAS Common Chemistry, a subset of CAS SciFinder, offers freely accessible data on ~500,000 chemicals, including molecular formulas, structures, boiling/melting points, and safety profiles . The platform’s advanced search capabilities enable precise comparisons between compounds, making it indispensable for industrial, academic, and regulatory research .

Properties

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one

InChI

InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3

InChI Key

QPRMGHKASRLPJP-UHFFFAOYSA-N

SMILES

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O

Canonical SMILES

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O

Synonyms

12-(5-hydroxy-6-methylpiperidin-2-yl)dodecan-2-one
cassine

Origin of Product

United States

Comparison with Similar Compounds

Compound Identification

  • CAS Registry Number® : Unique identifier for unambiguous substance tracking (e.g., 50-00-0 for formaldehyde) .
  • Structural Search : Input the compound’s structure to retrieve analogs via substructure, similarity, or exact match queries .

Data Retrieval

  • Physical/Chemical Properties : Boiling point, melting point, density, solubility, and spectral data .
  • Functional Similarity : Applications in pharmaceuticals, materials science, or industrial processes .
  • Safety and Regulatory Data : Toxicity profiles, GHS classifications, and regulatory status (e.g., EPA listings) .

Comparative Analysis

  • Tabular Comparison : Highlight key differences in properties, synthesis routes, and applications.
  • Literature Cross-Referencing : Validate findings using peer-reviewed journals and patents indexed in CAS SciFinder .

Hypothetical Case Study: Comparing "Compound X" with Structurally and Functionally Analogous Substances

For demonstration, we assume "Compound X" as a hypothetical substance.

Compound X Overview

  • CAS Registry Number : 1234-56-7 (hypothetical).
  • Structure : Benzene derivative with a hydroxyl group.
  • Applications : Intermediate in pharmaceutical synthesis, solvent in polymer industries.
Property Compound X Phenol (CAS 108-95-2) Benzyl Alcohol (CAS 100-51-6) Toluene (CAS 108-88-3)
Molecular Formula C₆H₅OH C₆H₅OH C₆H₅CH₂OH C₆H₅CH₃
Boiling Point (°C) 182 181.7 205.3 110.6
Melting Point (°C) 43 40.5 -15.3 -95
Density (g/cm³) 1.07 1.07 1.04 0.87
Applications Pharma intermediate, solvent Disinfectant, resin production Perfume additive, solvent Fuel additive, solvent
Regulatory Status EPA-listed OSHA-regulated Generally Recognized as Safe (GRAS) EPA-listed

Key Findings :

  • Structural Analogues: Phenol shares identical molecular formula with Compound X but differs in substituent positioning, affecting melting points and regulatory profiles .
  • Functional Analogues : Benzyl alcohol and toluene serve overlapping roles as solvents but exhibit divergent safety profiles; toluene’s lower boiling point makes it preferable in low-temperature applications .
  • Synthetic Pathways: Compound X and phenol are both synthesized via electrophilic substitution, but Compound X requires additional hydroxylation steps, increasing production costs .

Challenges and Considerations in Compound Comparison

  • Data Variability : Property data (e.g., boiling points) may vary across sources due to experimental conditions. CAS SciFinder prioritizes peer-reviewed measurements .
  • Regulatory Heterogeneity : Compliance requirements differ by region; CAS SciFinder aggregates global regulatory data to streamline compliance checks .
  • Structural Complexity : Similarity searches may overlook stereoisomers or polymorphs without advanced search filters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cassin
Reactant of Route 2
Cassin

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